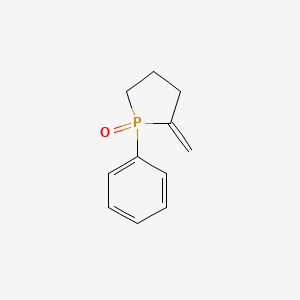

1-Phenyl-2-methylenephospholane-1-oxide

Description

Evolution and Significance of Organophosphorus Chemistry

The field of organophosphorus chemistry has its roots in the 19th century, but it was the 20th century that witnessed an exponential growth in its scope and importance. The discovery of the Wittig reaction, which utilizes phosphorus ylides for the synthesis of alkenes, was a pivotal moment that showcased the synthetic utility of organophosphorus compounds. Over the decades, research has expanded to include a wide range of phosphorus-containing molecules, from pesticides and flame retardants to catalysts and pharmaceuticals. The unique ability of phosphorus to exist in various oxidation states and coordination geometries has been a key driver of this expansion, leading to the development of compounds with tailored electronic and steric properties.

Classification and Structural Diversity of Cyclic Phosphine (B1218219) Oxides

Cyclic phosphine oxides are characterized by a phosphorus atom double-bonded to an oxygen atom within a ring system. They can be classified based on several criteria, including the size of the ring, the nature of the substituents on the phosphorus atom and the ring, and the presence of unsaturation within the ring. This structural diversity gives rise to a wide range of chemical and physical properties. For instance, the ring size significantly influences the bond angles and strain within the molecule, which in turn affects its reactivity. The substituents on the phosphorus atom can modulate the electronic properties of the phosphoryl group, influencing its polarity and ability to act as a hydrogen bond acceptor.

Unique Characteristics of Phospholane (B1222863) Architectures

Phospholane architectures, which are five-membered phosphorus-containing rings, possess a set of unique characteristics. The five-membered ring structure can adopt various conformations, such as envelope and twist forms, which can influence the stereochemical outcome of reactions. The presence of the phosphoryl group in phospholane oxides imparts significant polarity to the molecule and enhances its thermal stability. These compounds are often crystalline solids with good solubility in polar organic solvents. The reactivity of the phospholane ring is influenced by the substituents present. For instance, the presence of a double bond within the ring, as in phospholenes, introduces a site for various addition and cycloaddition reactions.

Research Landscape of 1-Phenyl-2-methylenephospholane-1-oxide and Related Derivatives

Detailed research specifically focused on this compound is limited in the publicly available scientific literature. Much of the research in this area has centered on a closely related isomer, 3-Methyl-1-phenyl-2-phospholene-1-oxide. This compound has been studied for its applications as a catalyst in various organic reactions, including intramolecular aza-Wittig cyclizations and polymerization reactions. chemdad.com It is also a precursor for the synthesis of phospha sugars, which have been investigated for their potential as anticancer agents. chemdad.com

The synthesis of phospholene oxides is often achieved through the McCormack reaction, which involves the cycloaddition of a 1,3-diene with a dichlorophosphine, followed by hydrolysis. The reactivity of the double bond in phospholene oxides allows for further functionalization, leading to a variety of derivatives with different properties and potential applications. While direct studies on this compound are scarce, the extensive research on its isomers provides a valuable framework for understanding the potential chemistry of this specific compound. Further investigation is needed to fully elucidate the synthesis, properties, and potential applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C11H13OP |

|---|---|

Molecular Weight |

192.19 g/mol |

IUPAC Name |

2-methylidene-1-phenyl-1λ5-phospholane 1-oxide |

InChI |

InChI=1S/C11H13OP/c1-10-6-5-9-13(10,12)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |

InChI Key |

QSECOMXVDWNTRU-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCCP1(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Methylenephospholane 1 Oxide and Analogues

De Novo Ring Formation Strategies

The formation of the phospholane (B1222863) ring is the foundational step in the synthesis of the target molecule and its analogues. These strategies involve the creation of the cyclic structure from acyclic precursors.

Cyclization Reactions for Phospholane Ring Construction

A primary approach to the phospholane ring system is through cyclization reactions that form the carbon-phosphorus and carbon-carbon bonds of the heterocycle.

Annulation, the formation of a ring onto a pre-existing molecule, is a powerful strategy for constructing cyclic systems. For phospholane synthesis, this can involve the reaction of a phosphorus-containing reagent with a suitable carbon-based dielectrophile or a precursor that undergoes a ring-closing reaction. A classical method for the direct synthesis of phospholanes involves the reaction between 1,4-di-Grignard reagents and phosphonous(III) dichlorides. An extension of this approach allows for the preparation of phospholane oxides by combining carbocyclic-fused di-Grignard reagents with phosphonic(V) dichlorides. For instance, 1-phenylphospholane-1-oxide can be synthesized from the corresponding di-Grignard reagent and phenylphosphonic dichloride.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1,4-di-Grignard reagent | Phenylphosphonic dichloride | 1-Phenylphospholane-1-oxide | Not specified |

This table showcases a representative annulation protocol for the synthesis of the 1-phenylphospholane-1-oxide core structure.

The formation of a carbon-phosphorus (C-P) bond is a critical step in the synthesis of organophosphorus compounds, including phospholane oxides. Intramolecular variants of C-P bond-forming reactions are particularly efficient for ring construction. These reactions can be facilitated by various methods, including nucleophilic substitution at the phosphorus center or transition metal-catalyzed cross-coupling reactions. The synthesis of phospholanes can be achieved through the direct transformation of five-membered metallacarbocycles, such as aluminacyclopentanes, upon treatment with dichlorophosphines. The resulting phospholanes can then be readily oxidized to the corresponding phospholane oxides using reagents like hydrogen peroxide.

| Precursor | Reagent | Product | Yield | Reference |

| 3-Alkyl-substituted aluminacyclopentane | Phenyldichlorophosphine | 3-Alkyl-1-phenylphospholane | 87-92% | |

| 3-Alkyl-1-phenylphospholane | Hydrogen peroxide | 3-Alkyl-1-phenylphospholane 1-oxide | Quantitative |

This table illustrates a two-step process for the synthesis of substituted 1-phenylphospholane 1-oxides via an intramolecular C-P bond formation strategy.

Hetero-Diels-Alder Cycloadditions in Phospholene/Phosphinine Oxide Synthesis

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of heterocyclic compounds. In this reaction, a heteroatom is part of the diene or dienophile. While not a direct route to saturated phospholanes, it is a significant method for preparing unsaturated phospholene and phosphinine oxides, which can be subsequently reduced to the corresponding phospholane oxides. For example, 1-phenylphosphin-2-en-4-one 1-oxide can act as a dienophile in [4+2] cycloadditions with various dienes to afford bicyclic phosphorus heterocycles. Similarly, thiochalcones can undergo cycloaddition reactions with 1-phenyl-4H-phosphinin-4-one 1-oxide in a highly regio- and stereoselective manner.

| Dienophile | Diene | Product | Yield | Reference |

| 1-Phenylphosphin-2-en-4-one 1-oxide | Butadiene | Bicyclic phosphadecalone derivative | Not specified | |

| 1-Phenyl-4H-phosphinin-4-one 1-oxide | Thiochalcone | Bicyclic P,S-heterocycle | Not specified |

This table provides examples of hetero-Diels-Alder reactions for the synthesis of unsaturated phosphorus heterocycles, which are precursors to phospholane oxides.

Post-Cyclization Functionalization and Derivatization

Once the phospholane ring is constructed, further modifications are necessary to introduce the desired functional groups, in this case, the 2-methylene moiety.

Introduction of the 2-Methylene Moiety

The introduction of an exocyclic double bond at the 2-position of the phospholane ring is a key transformation to arrive at the target compound, 1-phenyl-2-methylenephospholane-1-oxide. This is typically achieved through olefination reactions of a corresponding 2-keto precursor, 1-phenyl-2-oxophospholane-1-oxide. The Wittig reaction and the Horner-Wadsworth-Emmons reaction are the most prominent methods for this purpose.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of this compound, the 2-keto precursor would be treated with a methylenetriphenylphosphorane (Ph3P=CH2). The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, although this is not a factor for the formation of a terminal methylene (B1212753) group. The HWE reaction often employs milder conditions and the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine oxide.

A plausible synthetic route would involve the oxidation of 1-phenylphospholane-1-oxide at the α-position to generate 1-phenyl-2-oxophospholane-1-oxide, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the methylene group. While specific literature detailing the synthesis of this compound is scarce, the application of these standard olefination methods to a 2-ketophospholane oxide precursor represents a logical and viable synthetic strategy. Another potential route could involve the synthesis of a 2-(hydroxymethyl)phospholane oxide followed by dehydration.

| Precursor | Reagent | Reaction Type | Product | Reference |

| 1-Phenyl-2-oxophospholane-1-oxide | Methylenetriphenylphosphorane | Wittig Reaction | This compound | |

| 1-Phenyl-2-oxophospholane-1-oxide | Phosphonate carbanion (e.g., from dimethyl methylphosphonate) | Horner-Wadsworth-Emmons Reaction | This compound |

This table outlines the proposed olefination strategies for the introduction of the 2-methylene moiety onto a 1-phenyl-2-oxophospholane-1-oxide precursor.

Modification of Substituents at Phosphorus and Ring Carbons

The modification of substituents at both the phosphorus atom and the carbon atoms of the phospholane ring is crucial for fine-tuning the steric and electronic properties of the resulting phosphine (B1218219) ligands.

One common approach involves the synthesis of a phospholane oxide core, which can then be chemically altered. For instance, the P-phenyl group is a common starting point. While direct modification of the phenyl group itself is less common, the versatility of the phosphine oxide allows for a range of transformations. The reduction of the phosphine oxide to the corresponding phosphine is a key step, often achieved using reducing agents like silanes. This subsequent phosphine can then undergo various reactions, such as quaternization or complexation to metals.

Modification of the ring carbons can be achieved during the cyclization step by using appropriately substituted precursors. For example, the reaction of dichlorophenylphosphine with substituted butadienes can lead to phospholane oxides with various substitution patterns on the ring.

A metal-free electrophilic phosphonoiodination of alkynes with secondary phosphine oxides can produce β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity. These intermediates can then be converted to a variety of β-functionalized vinylphosphine oxides, and subsequent radical cyclization can form benzo[b]phosphole oxides nih.gov.

Furthermore, the development of synthetic routes to parent (P-H) cyclic phosphines, including phospholanes, has been a challenge. A novel approach utilizes a pentaphosphaferrocene-mediated route, where α,ω-dibromoalkanes react to form precursor complexes that can release the desired cyclic phosphine upon treatment with a nucleophile nih.gov. This method provides a direct and selective synthesis of parent cyclic secondary phosphines nih.gov.

Stereoselective Synthetic Pathways to Phospholane Oxides

The stereoselective synthesis of phospholane oxides is of paramount importance, as the chirality of the resulting phosphine ligands is often critical for their efficacy in asymmetric catalysis. This involves controlling the stereochemistry at both the phosphorus atom (P-stereogenic) and any chiral carbon centers in the ring.

Significant progress has been made in the development of enantioselective and diastereoselective methods for the synthesis of P-stereogenic phospholane oxides. One notable strategy is the cobalt-catalyzed desymmetric hydroalkylation of dihydro-1H-phosphole oxides. This method allows for the simultaneous construction of two distinct stereocenters (one at phosphorus and one at a ring carbon) with high yields and excellent enantiomeric excesses acs.orgnih.govacs.org. The reaction features a broad substrate scope and good tolerance to various functional groups acs.org.

Another approach involves the use of chiral auxiliaries. These auxiliaries can direct the stereochemical outcome of a reaction and are subsequently removed to yield the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary nsf.gov.

Kinetic resolution is another powerful tool for obtaining enantiopure phospholane oxides. In this process, a racemic mixture of phospholane oxides is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched nsf.gov. For example, Le-Phos-catalyzed asymmetric allylation of secondary phosphine oxides has been used for the efficient kinetic resolution of these compounds researchgate.net.

The table below summarizes some of the key findings in enantioselective and diastereoselective synthesis of phospholane oxides:

| Method | Catalyst/Reagent | Key Features | Reference |

| Desymmetric Hydroalkylation | Cobalt catalyst with chiral ligand | Simultaneous construction of C- and P-stereogenic centers, high yields, excellent ees | acs.orgnih.govacs.org |

| Asymmetric Allylation (Kinetic Resolution) | Le-Phos catalyst | Facile access to enantioenriched secondary and tertiary P-chiral phosphine oxides | researchgate.net |

| Asymmetric Hydrophosphinylation | Chiral Brønsted acid | Synthesis of P-chiral 2-azaaryl-ethylphosphine oxides with high yields and ees | researchgate.net |

Controlling the stereochemistry at the phosphorus atom is a central challenge in the synthesis of chiral phosphine oxides. The formation of a P-stereogenic center can be achieved through various strategies.

The use of chiral auxiliaries is a well-established method. These auxiliaries are attached to the phosphorus atom, creating a diastereomeric mixture that can often be separated by chromatography or crystallization. Subsequent removal of the auxiliary yields the enantiomerically pure phosphine oxide nsf.gov.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the enantioselective construction of P-stereogenic centers. These reactions often involve the coupling of a secondary phosphine oxide with an electrophile in the presence of a chiral transition metal catalyst. For instance, rhodium(I)-catalyzed enantioselective C-P coupling of a secondary phosphine oxide with diazonaphthoquinone has been reported to produce P-chiral triarylphosphine oxides with excellent enantioselectivity through a kinetic resolution process researchgate.net.

Visible-light-induced methods have also been developed for the synthesis of P-stereogenic phosphine oxides. A highly enantioretentive visible-light-induced C–P coupling of (R)-tert-butyl(phenyl)phosphine oxide with heteroaryl chlorides has been demonstrated, providing P-stereogenic heteroaryl phosphine oxides in good to high yields with excellent enantiomeric excess values nih.gov. Mechanistic studies suggest that the reaction proceeds with retention of the chiral phosphine center nih.gov.

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the origin of stereoselectivity in these reactions and to aid in the design of more efficient catalysts and processes acs.orgnih.govmdpi.com.

One-Pot Synthetic Sequences for Phospholane Oxide Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of phospholane oxide scaffolds have been developed.

An original one-pot method for the synthesis of 3-substituted and norbornane-annelated 1H-phospholane oxides has been reported. This method is based on the in situ substitution of the aluminum atom in five-membered cyclic alumolanes with a phosphorus atom using phosphorus trichloride mdpi.com. The substituted alumolanes are prepared by the cycloalumination of α-olefins or norbornene derivatives with triethylaluminum in the presence of a zirconium catalyst mdpi.com.

Another example is the catalyst-free, one-pot synthesis of diastereoisomeric tertiary phospholane oxides. This process involves the multicomponent condensation of aromatic aldehydes, anilines, and an enantiopure 1-oxo-2,5-diphenylphospholane as the nucleophile researchgate.net. The reaction proceeds at room temperature in a short time with excellent yields researchgate.net.

Furthermore, a one-pot synthesis of phosphoramidates from dibenzo acs.orgresearchgate.netmdpi.comdioxaphosphepine-6-oxide has been developed, showcasing the versatility of one-pot approaches in organophosphorus chemistry mdpi.comresearchgate.net. While not directly for phospholane oxides, this highlights the trend towards more streamlined synthetic procedures.

The development of one-pot reductions of phosphine oxides to the corresponding phosphines, which can then be used in subsequent reactions without isolation, also represents a significant advancement in this area. A metal-free reduction using oxalyl chloride and hexachlorodisilane has been reported, which allows for a telescoped synthesis of metal-phosphine complexes acs.org.

Reactivity and Mechanistic Investigations of 1 Phenyl 2 Methylenephospholane 1 Oxide

Reduction Chemistry of Phospholane (B1222863) 1-Oxides

The deoxygenation of the P=O bond in phospholane 1-oxides is a crucial transformation for regenerating the corresponding phosphine (B1218219), which can be a valuable ligand or reagent. wikipedia.org This conversion is thermodynamically challenging due to the stability of the P=O bond, necessitating the use of potent reducing agents or catalytic systems. researchgate.net

Silane-Mediated Deoxygenation Pathways

Silanes are among the most effective and widely used reagents for the reduction of tertiary phosphine oxides to the corresponding phosphines. researchgate.netresearchgate.net The reaction is driven by the formation of strong silicon-oxygen bonds in the resulting siloxane byproducts. Various silanes, including trichlorosilane (B8805176) (HSiCl₃), phenylsilane (B129415) (PhSiH₃), and polymethylhydrosiloxane (B1170920) (PMHS), have been employed for this purpose. researchgate.netacs.org The mechanism and efficiency of these reductions can be influenced by several factors, including the substituents on both the phosphorus and silicon atoms. uq.edu.au

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into why electron-rich phosphine oxides, such as those with alkyl substituents, are reduced more readily by silanes than electron-deficient aryl-substituted ones. uq.edu.aursc.org This is counterintuitive, as one might expect a more electrophilic phosphorus center to be more susceptible to hydride attack. However, the analysis of transition states shows that the interaction energy between the phosphine oxide and the silane (B1218182) is more stabilizing for electron-rich systems, overcoming the higher energy required to distort these molecules into the transition state geometry. uq.edu.au

The stereochemical outcome of silane reduction is highly dependent on the reaction conditions. For instance, reduction with trichlorosilane can proceed with either retention or inversion of configuration at a stereogenic phosphorus center, depending on the presence or absence of a base like triethylamine. wikipedia.org

Table 1: Common Silanes Used for Phosphine Oxide Reduction

| Silane Reagent | Formula | Typical Conditions | Notes |

| Trichlorosilane | HSiCl₃ | Often used with a base (e.g., triethylamine) | Corrosive; stereochemical outcome is base-dependent. wikipedia.orgresearchgate.net |

| Phenylsilane | PhSiH₃ | Thermal or catalyzed | Less corrosive than HSiCl₃; effective for various substrates. researchgate.netacs.org |

| Tetramethyldisiloxane | (Me₂SiH)₂O | Microwave-assisted, solvent-free | A cheaper, though less reactive, alternative. researchgate.net |

| Polymethylhydrosiloxane | -(OSiMeH)n- | Microwave-assisted, solvent-free | Inexpensive polymeric reagent. researchgate.net |

Recent investigations have uncovered that byproducts generated during the reduction process can significantly influence reaction kinetics. Specifically, in the phenylsilane-mediated reduction of 1-phenylphospholane 1-oxide, silanol (B1196071) byproducts, such as phenylsilanetriol (B1655011) (PhSi(OH)₃), have been shown to accelerate the reaction. A comprehensive DFT study and kinetic modeling revealed that these silanol species can act as co-catalysts, participating in the rate-determining step and lowering the activation energy for the deoxygenation. acs.org This autocatalytic behavior, where a product of the reaction enhances its own rate of formation, represents a departure from the previously understood mechanism which focused solely on the direct interaction between the phosphine oxide and the silane.

The mechanism of silane-mediated deoxygenation is believed to involve hypercoordinate silicon species as key intermediates. researchgate.net The reaction is initiated by the coordination of the phosphine oxide's oxygen atom to the silicon atom of the silane. This interaction makes the silicon atom more electrophilic and the phosphorus atom more susceptible to nucleophilic attack by a hydride delivered from the silane. researchgate.net In some proposed mechanisms, a pentacoordinate, anionic silicate (B1173343) intermediate, such as [R₃SiH(X)]⁻, is formed, which then facilitates the hydride transfer. nih.gov The formation of these hypervalent silicon complexes, where silicon exceeds its usual coordination number of four, is a central feature of Lewis base activation of silanes and is crucial for the subsequent oxygen transfer step. researchgate.netnih.gov

Phosphite-Driven Oxygen Transfer Reactions

Phosphites, such as triethyl phosphite (B83602) ((EtO)₃P), can serve as oxygen acceptors in the deoxygenation of phosphine oxides. organic-chemistry.org While direct oxygen transfer from a phosphine oxide to a phosphite is generally unfavorable, the reaction can be mediated by reagents like trichlorosilane. organic-chemistry.orgresearchgate.net In this mediated process, the silane activates the phosphine oxide, and the sacrificial phosphite then traps the oxygen atom. This method offers mild reaction conditions and can proceed with retention of configuration at the phosphorus center. organic-chemistry.orgresearchgate.net The use of phosphites is advantageous as the resulting phosphate (B84403) esters are often more easily separated from the desired phosphine product compared to the siloxane byproducts from direct silane reduction. organic-chemistry.org

Catalytic Regeneration of Phosphines from Phosphine Oxides

The development of methods to reduce phosphine oxides in situ is critical for transforming stoichiometric phosphine-mediated reactions (e.g., Wittig, Mitsunobu, Staudinger) into catalytic processes. researchgate.netuq.edu.au Silanes are the reagents of choice for this purpose due to their functional group tolerance and effectiveness. researchgate.netresearchgate.net By continuously reducing the phosphine oxide byproduct back to the active phosphine, only a catalytic amount of the phosphorus reagent is required. uq.edu.au

The efficiency of this catalytic cycle depends heavily on the rate of phosphine oxide reduction. As mentioned, alkyl-substituted phosphine oxides are reduced more readily than aryl-substituted ones, which has guided the design of new phosphine catalysts specifically for recyclability. uq.edu.au Catalysts can also be employed to accelerate the silane-mediated reduction itself. For example, phosphoric acid esters have been shown to catalyze the reduction of various phosphine oxides with silanes, allowing the reaction to proceed smoothly and chemoselectively. organic-chemistry.orgrsc.org

Table 2: Comparison of Phosphine Oxide Reduction Strategies

| Method | Reducing Agent / System | Key Features |

| Direct Silane Reduction | HSiCl₃, PhSiH₃, etc. | Effective but can require harsh conditions; produces siloxane byproducts. researchgate.net |

| Mediated Oxygen Transfer | HSiCl₃ / (EtO)₃P | Milder conditions; easier product separation. organic-chemistry.org |

| Catalytic Reduction | Silane + Catalyst (e.g., Phosphoric Acid Ester) | Enables in-situ phosphine regeneration for catalytic reactions; enhanced chemoselectivity. organic-chemistry.orgrsc.org |

Cycloaddition Reactions of Methylenephospholane Oxide Systems

The exocyclic C=C double bond in 1-Phenyl-2-methylenephospholane-1-oxide introduces the potential for cycloaddition chemistry, where this unit can act as a dienophile or participate in other pericyclic reactions. The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comaccessscience.com

In the context of a methylenephospholane oxide, the exocyclic double bond can function as the dienophile. The reactivity in a Diels-Alder reaction is governed by the electronic nature of the reactants; typically, the reaction is fastest between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.comyoutube.com The electron-withdrawing character of the adjacent phosphoryl group (-P(O)Ph-) is expected to polarize the methylene (B1212753) C=C bond, enhancing its reactivity as a dienophile toward electron-rich dienes.

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the surveyed literature, the reactivity of related phosphorus-containing systems provides a strong basis for predicting its behavior. For instance, hetero-Diels-Alder reactions involving 2H-phospholes (containing a P=C bond within the ring) and allenes have been shown to proceed with high yield and regioselectivity. rsc.org Furthermore, various cyclic dienes readily undergo [4+2] cycloadditions with activated dienophiles. beilstein-journals.org It is therefore highly probable that this compound would react with dienes like cyclopentadiene (B3395910) or 1,3-cyclohexadiene (B119728) to yield spirocyclic phosphine oxides, where a new carbocyclic ring is fused at the 2-position of the phospholane ring. The stereochemical outcome of such reactions would be of significant interest, potentially leading to complex polycyclic phosphorus-containing scaffolds.

Reactivity as a Dienophile or Dipolarophile

The exocyclic double bond in this compound imparts reactivity characteristic of alkenes, allowing it to participate in cycloaddition reactions. In these reactions, it can function as a dienophile or a dipolarophile, reacting with dienes or 1,3-dipoles, respectively.

The reactivity of related cyclic phosphine oxides, such as phospholene 1-oxides, has been demonstrated in various cycloaddition reactions. For instance, highly activated phospholene 1-oxides are known to readily engage in Diels-Alder reactions with dienes. mdpi.com Similarly, these compounds can act as effective dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like nitrones. mdpi.com This established reactivity suggests that the C=C double bond in this compound would be susceptible to attack by dienes and dipoles, leading to the formation of more complex, phosphorus-containing heterocyclic systems.

Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions are often characterized by high degrees of regioselectivity and stereoselectivity, and reactions involving this compound would be no exception. The specific outcomes are governed by a combination of steric and electronic factors.

Regioselectivity: In [3+2] cycloadditions involving unsymmetrical dipolarophiles and dipoles, the regioselectivity is determined by the electronic nature of the reactants. mdpi.commdpi.com Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), indicate that interactions between the most nucleophilic and electrophilic centers of the reacting species often dictate the preferred regioisomer. researchgate.net However, in some cases, steric repulsion can override electronic preferences to determine the final regiochemical outcome. mdpi.com

Stereoselectivity: The stereochemical course of cycloadditions is also highly controlled. In Diels-Alder reactions, for example, a concerted mechanism often proceeds via a preferred endo approach of the dienophile from the less sterically hindered face of the diene. mdpi.com For cyclic dienophiles like phospholene oxides, π-facial stereoselectivity is a key consideration, where the incoming reactant adds preferentially to one face of the molecule over the other. nih.gov This selectivity can be influenced by the ground-state geometry of the dienophile; a pre-distorted envelope conformation can lower the activation energy for approach from a specific face. nih.govescholarship.org Computational studies have shown that the preference for a syn cycloaddition (where the dienophile adds on the same side as the oxygen atom) can be significant, resulting from lower distortion energies required to achieve the transition state geometry. nih.gov

| Selectivity Type | Governing Factors | Typical Outcome |

|---|---|---|

| Regioselectivity | Electronic interactions (nucleophile/electrophile matching), Steric hindrance | Formation of one dominant regioisomer. mdpi.comresearchgate.net |

| Stereoselectivity (π-Facial) | Steric hindrance, Ground-state geometry distortion, Hyperconjugative effects | Preferential addition to one face of the molecule (e.g., syn to the P=O group). mdpi.comnih.gov |

Ring-Opening and Ring-Transformation Reactions

Phospholane rings can be synthesized through the transformation of smaller, more strained phosphorus heterocycles like phosphiranes.

Acid-Initiated Ring Expansion of Phosphiranes to Phospholanes

A novel reaction for the synthesis of phospholane structures involves the acid-initiated ring expansion of phosphiranes. nih.govacs.org While reactions of phosphiranes with acids are generally rare, treatment of P-stereogenic phosphiranes with a strong acid like triflic acid (HOTf) can induce a profound structural rearrangement. figshare.com This process involves the opening of the strained three-membered phosphirane ring and subsequent intramolecular cyclization to form a more stable five-membered phospholane ring. nih.govacs.org

For example, treating syn-MesPCH₂CHR (where Mes = 2,4,6-(t-Bu)₃C₆H₂ and R = Me or Ph) with triflic acid results in the formation of a phospholanium cation. figshare.com This reaction proceeds through a regiospecific anti-Markovnikov protonation on the carbon atom, followed by ring opening and an intramolecular C-H activation of one of the ortho-tert-butyl groups on the bulky Mes* substituent. figshare.com Subsequent deprotonation yields the neutral phospholane. figshare.com

| Starting Material | Reagent | Key Transformation | Product Type |

|---|---|---|---|

| syn-Mes*PCH₂CHR figshare.com | Triflic Acid (HOTf) | Ring opening and C-H activation/cyclization | Phospholanium cation figshare.com |

| Phospholanium cation figshare.com | NEt₃ | Deprotonation | Neutral Phospholane figshare.com |

Mechanistic Pathways of Ring Interconversions

The mechanism for the acid-initiated phosphirane-to-phospholane ring expansion has been elucidated through experimental and computational studies. nih.govacs.org The process is distinct from the rearrangements of analogous nitrogen (aziridine) or carbon (cyclopropane) rings. figshare.com

The proposed mechanism involves several key steps:

P-Protonation: The reaction initiates with the protonation of the phosphorus atom of the phosphirane ring. acs.org

Ring Opening: The resulting P-H phosphiranium cation is highly reactive. acs.org The strained P-C bonds break to form the most stable carbocation intermediate. nih.govacs.org

Hydride Migration: A hydride shift occurs, leading to the formation of a highly reactive phosphenium ion intermediate. acs.org

C-H Oxidative Addition: The phosphenium ion undergoes an intramolecular C–H oxidative addition, attacking a C-H bond of a methyl group on one of the ortho-tert-butyl substituents of the Mes* group. nih.govacs.org This step forms the new five-membered phospholane ring.

This mechanistic pathway is supported by density functional theory (DFT) calculations. acs.org An important stereochemical consequence of this reaction is that it can destroy the original stereocenters of the phosphirane. For instance, the reaction of an enantiomerically enriched phosphirane can result in a racemic phospholane product, indicating a loss of chirality transfer during the transformation. nih.govacs.org

Role in Catalytic Transformations

While this compound is a phosphine oxide (P(V) species), its corresponding phospholane (P(III) species) is conceptually relevant to catalytic cycles that rely on phosphorus redox chemistry, such as the Wittig reaction.

Wittig-Type Reactions Catalyzed by Phospholane Derivatives

The conventional Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org However, it suffers from poor atom economy due to the stoichiometric formation of a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. nih.govnih.gov This has driven the development of catalytic versions of the Wittig reaction.

A catalytic Wittig reaction requires a redox cycle where the P(V) phosphine oxide byproduct is reduced back to the active P(III) phosphine catalyst in situ. nih.govbeilstein-journals.org The primary challenge is to achieve selective reduction of the phosphine oxide without affecting the carbonyl starting material or the alkene product. beilstein-journals.org Silanes, such as diphenylsilane (B1312307) or trimethoxysilane, have emerged as effective reducing agents for this purpose, enabling the regeneration of the phosphine catalyst from the phosphine oxide. researchgate.net

In this context, a phospholane derivative (the P(III) form related to this compound) could serve as the organocatalyst. The catalytic cycle would proceed as follows:

The P(III) phospholane reacts with an alkyl halide to form a phosphonium (B103445) salt.

Deprotonation yields the phosphonium ylide (Wittig reagent).

The ylide reacts with a carbonyl compound to form the desired alkene and the corresponding phospholane oxide (the P(V) byproduct).

A reducing agent, such as a silane, reduces the phospholane oxide back to the P(III) phospholane, regenerating the catalyst for the next cycle. researchgate.net

This catalytic approach transforms a classic stoichiometric reaction into a more efficient and sustainable process, mitigating the issue of phosphine oxide waste. beilstein-journals.orgresearchgate.net

Other Stoichiometric and Catalytic Applications

The chemical behavior of this compound is predicted to be dominated by the reactivity of its vinylphosphine oxide moiety. This functional group is known to be a competent Michael acceptor and can also serve as a dienophile in cycloaddition reactions. These characteristics suggest a range of potential, though not yet explicitly reported, stoichiometric and catalytic applications for the title compound.

Potential as a Michael Acceptor:

The carbon-carbon double bond in vinylphosphine oxides is electron-deficient due to the strong electron-withdrawing nature of the phosphoryl group. This makes it susceptible to conjugate addition by a variety of nucleophiles. This reactivity is the basis for its potential use in carbon-carbon and carbon-heteroatom bond-forming reactions.

An example of this is the intramolecular Stetter reaction, where vinylphosphine oxides and vinylphosphonates have been successfully employed as Michael acceptors. In this reaction, an aldehyde, upon treatment with a nucleophilic N-heterocyclic carbene (NHC) catalyst, forms an acyl anion equivalent which then adds to the β-position of the vinylphosphine oxide. This methodology allows for the synthesis of chiral phosphorus-containing compounds with high yields and enantioselectivities.

Table 1: Generalized Michael Addition Reactivity of Vinylphosphine Oxides

| Nucleophile | Product Type | Potential Application |

| Acyl anion equivalent (from aldehyde + NHC) | γ-Ketophosphine oxide | Asymmetric synthesis of functionalized organophosphorus compounds |

| Grignard Reagents | Alkylated phosphine oxide | Formation of new C-C bonds |

| Amines, Thiols, etc. | β-Amino or β-Thio phosphine oxides | Synthesis of heteroatom-functionalized phosphine oxides |

Potential in Cycloaddition Reactions:

Vinylphosphine oxides can also participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing phosphine oxide group lowers the energy of the LUMO of the double bond, facilitating the reaction with electron-rich dienes. This provides a potential route to complex cyclic and bicyclic organophosphorus compounds.

Furthermore, 1,3-dipolar cycloaddition reactions of nitrones with chiral vinylphosphine oxides have been shown to produce 5-phosphinyl substituted isoxazolidines with high selectivity. tandfonline.comtandfonline.com This type of reaction, when applied to a racemic phospholene oxide, has demonstrated high diastereofacial selectivity, leading to the formation of a single 4-phosphinyl substituted isoxazolidine (B1194047) from each enantiomer. tandfonline.comtandfonline.com This reactivity highlights the potential of vinylphosphine oxides in the stereoselective synthesis of heterocyclic compounds.

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Type | Potential Application |

| Diels-Alder [4+2] | Electron-rich diene | Phosphorylated cyclohexene (B86901) derivative | Synthesis of complex cyclic organophosphorus compounds |

| 1,3-Dipolar Cycloaddition | Nitrone | Phosphorylated isoxazolidine derivative | Stereoselective synthesis of phosphorus-containing heterocycles |

Computational and Theoretical Studies on Phospholane Oxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organophosphorus compounds, offering a balance between accuracy and computational cost. For phospholane (B1222863) oxide systems, DFT is instrumental in exploring reaction pathways, understanding catalytic cycles, and predicting reactivity.

Understanding the thermodynamics and kinetics of a chemical reaction requires a detailed map of the potential energy surface (PES), which illustrates the energy of a system as a function of its geometry. DFT calculations are frequently used to compute the Gibbs free energies of reactants, products, and transition states, allowing for the characterization of the reaction free energy surface. nih.govresearchgate.netuni-duesseldorf.de

For a reaction involving a phospholane oxide, such as a nucleophilic addition to the exocyclic methylene (B1212753) group of 1-Phenyl-2-methylenephospholane-1-oxide, DFT can be employed to calculate the free energy change (ΔG) for each step. mdpi.com The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is another efficient approach for calculating the free energies of molecular systems. nih.govuni-duesseldorf.de These calculations help determine whether a reaction is thermodynamically favorable (negative ΔG) and identify the rate-determining step by locating the highest energy barrier.

Table 1: Hypothetical Free Energy Profile for a Reaction of a Phospholane Oxide This table illustrates typical data obtained from DFT calculations for a generic two-step reaction. The values are representative and not specific to this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State 1 | +18.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Transition State 2 | +22.1 |

| Products | Final Products | -10.3 |

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the "activated complex" or transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org DFT calculations are a primary tool for locating and characterizing these fleeting structures. A key feature of a true transition state on the potential energy surface is that it is a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. unl.edufiveable.me

The Intrinsic Reaction Coordinate (IRC) is the minimum energy reaction pathway that connects the transition state to both the reactants and the products. nih.gov By performing an IRC calculation starting from the optimized transition state geometry, chemists can verify that the located TS correctly links the desired reactants and products, thus confirming the proposed reaction pathway. nih.gov For reactions involving phospholane oxides, such as cycloadditions or rearrangements, DFT-based TS analysis can reveal the precise geometry of the activated complex and the nature of the bond-forming and bond-breaking processes. unl.eduresearchgate.net

DFT calculations are crucial for unraveling complex reaction mechanisms. They can be used to compare the feasibility of different proposed pathways and to identify and characterize reactive intermediates. For instance, in reactions catalyzed by phosphine (B1218219) oxides, DFT can model the entire catalytic cycle, including the formation of key intermediates. researchgate.net

The substituents attached to the phospholane oxide ring and the phosphorus atom can significantly influence the compound's reactivity and the selectivity of its reactions. The phenyl group in this compound, for instance, exerts electronic and steric effects. DFT calculations can quantify these effects by analyzing changes in molecular properties like charge distribution, orbital energies, and the activation energies of reactions. chemrxiv.org

Studies on secondary phosphine oxides have shown that electron-withdrawing substituents tend to shift the tautomeric equilibrium towards the trivalent phosphinous acid form, while electron-donating groups favor the pentavalent phosphine oxide form. researchgate.net DFT can model these preferences by calculating the relative Gibbs free energies of the tautomers. This information is vital for predicting how a specific phospholane oxide derivative will behave in a given reaction.

Table 2: Calculated Effect of P-Substituents on the Charge of Phosphoryl Oxygen in a Model Phosphine Oxide This table demonstrates how DFT can be used to probe electronic effects. Values are illustrative and based on general chemical principles.

| Substituent (R in R-PO(CH₃)₂) | Nature of Substituent | Calculated Mulliken Charge on Oxygen |

| -CH₃ | Electron-donating | -0.65 |

| -C₆H₅ (Phenyl) | Weakly electron-withdrawing | -0.62 |

| -CF₃ | Strongly electron-withdrawing | -0.57 |

Molecular Modeling and Simulations for Conformational Analysis

Phosphorus heterocycles, including the five-membered phospholane ring, can adopt various conformations. sioc-journal.cn The phospholane ring is not planar and typically exists in envelope or twist conformations. The specific conformation adopted can have a profound impact on the molecule's reactivity and biological activity. tandfonline.comacs.org

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules like this compound. scielo.br MM methods use classical force fields to calculate the potential energy of different conformations, allowing for a rapid search of low-energy structures. nih.gov MD simulations provide a dynamic picture of the molecule by simulating the atomic motions over time, which can reveal the preferred conformations and the energy barriers between them. scielo.br These studies have shown that for many six-membered phosphorus heterocycles, chair conformations are predominant, and substituents on the phosphorus atom often have a strong preference for axial or equatorial orientations depending on their nature. acs.org For five-membered rings like phospholane, analogous studies can determine the relative stability of envelope versus twist forms and the preferred orientation of the phenyl and methylene groups.

Quantum Chemical Calculations in Understanding Bonding and Electronic Structure

Quantum chemical calculations, including DFT and higher-level ab initio methods, provide fundamental insights into the bonding and electronic structure of phospholane oxides. A central point of interest in phosphine oxides is the nature of the phosphoryl (P=O) bond. okayama-u.ac.jp

Historically debated, the P=O bond is short and highly polar. Modern computational analyses have largely dismissed the idea of significant d-orbital participation. Instead, the bonding is better described as a combination of a strong σ-bond and π-interactions, or as a dative coordinate bond (R₃P⁺-O⁻). acs.org Quantum chemical calculations can compute key parameters that describe this bond, such as bond length, bond order, and electron density distribution. okayama-u.ac.jpnih.govresearchgate.net For example, calculations on various phosphate-containing systems show that the calculated P=O bond length is significantly shorter than a P-O single bond, supporting its double bond character. researchgate.net

Table 3: Typical Bond Lengths in Phosphine Oxides from Quantum Chemical Calculations This table provides a range of typical bond lengths found in the literature for phosphine oxides, calculated using methods like DFT.

| Bond | Typical Calculated Bond Length (Å) |

| P=O | 1.48 - 1.52 |

| P-C (sp³) | 1.82 - 1.86 |

| P-C (sp²) | 1.78 - 1.81 |

Prediction of Spectroscopic Properties and Chiral Recognition

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules and for understanding the subtle interactions that govern chiral recognition. For phospholane oxide systems, such as this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating their structural and electronic characteristics. These computational approaches allow for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, and provide insights into the mechanisms of stereoselective interactions.

Detailed theoretical investigations are crucial for characterizing the enantiomers of chiral phospholane oxides and for designing effective chiral selectors for their separation. The prediction of spectroscopic properties aids in the structural confirmation of synthesized compounds, while studies on chiral recognition are fundamental for the development of enantioselective catalytic processes and for the separation of enantiomers in analytical and preparative chromatography.

Prediction of Spectroscopic Properties

The prediction of ¹H and ¹³C NMR spectra is a key application of computational chemistry in the study of phospholane oxides. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predictions are highly valuable for assigning signals in experimental spectra and for confirming the structure of newly synthesized compounds.

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. For organophosphorus compounds, it has been shown that DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p), provide a good balance between accuracy and computational cost. To improve the accuracy of the predictions, it is often necessary to consider the conformational flexibility of the molecule and to perform calculations on an ensemble of low-energy conformers. The predicted chemical shifts are then obtained as a Boltzmann-weighted average of the values for each conformer.

Below are representative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H (ortho) | 7.65 - 7.75 |

| Phenyl-H (meta) | 7.45 - 7.55 |

| Phenyl-H (para) | 7.50 - 7.60 |

| Methylene-H (exo) | 5.90 - 6.10 |

| Methylene-H (endo) | 5.70 - 5.90 |

| Phospholane-CH₂ | 2.20 - 2.60 |

Note: The predicted chemical shifts are hypothetical and representative of values that could be obtained from DFT calculations.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (ipso) | 130.0 - 132.0 |

| Phenyl-C (ortho) | 128.0 - 130.0 |

| Phenyl-C (meta) | 129.0 - 131.0 |

| Phenyl-C (para) | 131.0 - 133.0 |

| Methylene-C | 115.0 - 118.0 |

| Phospholane-C= | 145.0 - 148.0 |

| Phospholane-CH₂ | 25.0 - 30.0 |

Note: The predicted chemical shifts are hypothetical and representative of values that could be obtained from DFT calculations.

Chiral Recognition

The phosphorus atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The separation and identification of these enantiomers are crucial for many applications, particularly in asymmetric catalysis. Chiral recognition is the process by which a chiral selector molecule interacts differently with the two enantiomers of a chiral compound.

Computational studies can provide a detailed understanding of the mechanism of chiral recognition at the molecular level. By modeling the interactions between the enantiomers of the phospholane oxide and a chiral selector, it is possible to identify the key intermolecular forces responsible for the stereoselective recognition. These forces can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The results of these computational studies can be used to predict which chiral selectors will be most effective for the separation of the enantiomers of a particular phospholane oxide. This information is invaluable for the development of new chiral stationary phases for chromatography and for the design of more efficient enantioselective catalysts.

A common computational approach is to calculate the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector. A larger difference in binding energies between the two diastereomeric complexes indicates a higher degree of chiral recognition.

Hypothetical Binding Energies for the Diastereomeric Complexes of (R)- and (S)-1-Phenyl-2-methylenephospholane-1-oxide with a Chiral Selector

| Diastereomeric Complex | Calculated Binding Energy (kcal/mol) |

|---|---|

| (R)-Phospholane Oxide + Chiral Selector | -10.5 |

Note: The binding energies are hypothetical and serve to illustrate the expected outcome of a computational chiral recognition study.

Despite a comprehensive search for spectroscopic and structural data on the chemical compound "this compound," no specific experimental data (NMR, MS, IR, or X-ray crystallography) for this exact molecule could be located in the public domain.

The search results consistently provided information for a closely related but structurally distinct compound, "3-Methyl-1-phenyl-2-phospholene 1-oxide," and other phospholane derivatives. While the synthesis and characterization of various 1-phenyl-phospholane oxides are described in the scientific literature, specific analytical data for the "2-methylene" variant remains elusive.

Therefore, it is not possible to provide the detailed article on the advanced spectroscopic and structural characterization of "this compound" as requested, due to the absence of published research findings for this specific compound.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions and Crystal Packing

Detailed analysis of the intermolecular interactions and crystal packing for 1-Phenyl-2-methylenephospholane-1-oxide is contingent upon the availability of its crystal structure, which has not been reported in publicly accessible resources. Information regarding unit cell dimensions, space group, and the specific geometry of non-covalent interactions such as hydrogen bonds, van der Waals forces, or potential π-stacking is currently unavailable.

Therefore, the generation of data tables and a detailed discussion on the supramolecular assembly of this specific compound cannot be provided.

Applications in Advanced Organic Synthesis and Catalysis

Design and Application of Chiral Phospholane-Derived Ligands

Chiral phospholane-derived ligands are paramount in asymmetric catalysis, where the creation of a specific stereoisomer is desired. Their rigid, well-defined chiral environment allows for exceptional levels of stereocontrol in a variety of metal-catalyzed transformations.

Transition metal complexes featuring chiral phosphine (B1218219) ligands are among the most effective catalysts for asymmetric hydrogenation, a vital process for producing enantiomerically pure compounds like α-amino acids. sigmaaldrich.comnih.gov Bidentate bis(phospholane) ligands, in particular, have demonstrated remarkable efficacy in these reactions. nih.gov The modularity of these ligands allows for systematic tuning of both the phospholane (B1222863) substituents and the backbone connecting them, leading to the creation of a diverse library of ligands for various substrates. nih.gov

Rhodium complexes of enantiomerically pure 2,5-disubstituted phospholanes are notable for their industrial-scale applications. researchgate.net The inherent chirality of the phospholane ring often dictates the absolute stereochemistry of the hydrogenation product. acs.org For instance, rhodium catalysts bearing ligands with (R,R)-phospholane units have been observed to consistently produce the (R)-enantiomer in the hydrogenation of enamides. acs.org The development of P-chiral phosphine ligands, where the stereogenic center is the phosphorus atom itself, represents another significant advancement. These conformationally rigid and electron-rich ligands can lead to excellent enantioselectivity and high catalytic activity in asymmetric hydrogenations. nih.gov

Table 1: Performance of Chiral Phospholane Ligands in Asymmetric Hydrogenation This table is interactive. Users can sort columns by clicking on the headers.

| Ligand Type | Substrate | Catalyst | Enantiomeric Excess (ee) | Key Finding | Reference |

|---|---|---|---|---|---|

| Bis(phospholane) | α-Keto Esters | Rhodium Complex | High | Ligand backbone influences the chiral environment and selectivity. | acs.org |

| P-Chiral Bisphosphine | Enamides | Rhodium Complex | High | Phospholane chirality determines the absolute stereochemistry. | nih.govacs.org |

| Modular Bis(phospholane) | C-N, C-O, C-C double bonds | Rhodium Complex | High | Versatile for producing a diverse range of chiral compounds. | nih.gov |

| Chiral PNP with Phospholane | Diaryl Ketones | Iridium Complex | Up to 98% | Achieves high enantioselectivity for sterically similar groups. | researchgate.net |

The precise three-dimensional structure of a chiral ligand is critical for effective asymmetric induction. In phospholane-based ligands, several architectural features contribute to the transfer of chirality from the catalyst to the substrate. The binding of a chiral ligand to a transition metal creates a specific chiral environment that influences how the substrate approaches the metal center. mdpi.com

Detailed structural analyses of rhodium complexes with phospholane ligands have shown that the backbone unit connecting the phospholane rings can significantly impact the chiral environment and, consequently, the enantioselectivity of hydrogenation reactions. acs.org The concept of stereochemical matching and mismatching arises when both the phospholane rings and the backbone are chiral. In some cases, the inherent stereocontrol of the phospholane moiety can override the influence of the backbone's chirality. acs.org

Furthermore, the development of novel ligand scaffolds, such as C2-symmetric chiral spiro monophosphine ligands, highlights the importance of creating deep chiral pockets around the metal center. acs.org These pockets are essential for asymmetric induction, effectively discriminating between the two faces of an approaching substrate molecule. acs.org Computational studies, including density functional theory (DFT) calculations, are increasingly used to understand the steric environment of these catalyst complexes and the origins of chiral induction. researchgate.netacs.org

The principles of green chemistry have spurred the development of catalytic systems that operate in environmentally benign solvents like water. This has necessitated the creation of water-soluble ligands to solubilize the metal catalyst in the aqueous phase. acs.org While many transition metal catalysts are insoluble in water, the introduction of hydrophilic functional groups onto the phosphine ligand can render the entire complex water-soluble. acs.orgnih.gov

Strategies for imparting water solubility to phosphine ligands, which can be applied to the phospholane framework, include the incorporation of sulfonated phenyl groups, such as in TPPTS (triphenylphosphine trisulfonate), or other polar functionalities like ammonium, carboxylate, or polyether groups. nih.govresearchgate.net For example, alkyl-bis-(m-sulfonated-phenyl) phosphanes have been successfully used to create water-soluble gold(I) complexes. nih.gov These catalysts are not only effective in aqueous media but also offer the significant advantage of facile catalyst-product separation, as the catalyst remains in the aqueous phase while the organic product can be easily extracted. nih.govresearchgate.net The development of such systems is crucial for creating more sustainable and recyclable catalytic processes. acs.org

Catalytic Wittig and Related Reactions Utilizing Phospholane Oxides

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. However, its traditional stoichiometric nature generates a molar equivalent of phosphine oxide waste, posing challenges for purification and atom economy. nih.govbeilstein-journals.org A significant advancement has been the development of catalytic versions of the Wittig reaction, where the phosphine oxide is reduced back to the phosphine in situ, allowing it to re-enter the catalytic cycle. beilstein-journals.orgresearchgate.net

Phospholane oxides have been investigated as catalysts in these redox-cycling reactions. researchgate.net The key to a successful catalytic Wittig reaction is the selective reduction of the P(V) phosphine oxide to the P(III) phosphine without reducing the aldehyde or ketone substrates. nih.govbeilstein-journals.org Silanes, such as phenylsilane (B129415) (PhSiH3), have emerged as effective reducing agents for this transformation. acs.org

While phospholane oxides can function as catalysts, recent research has shown that catalysts based on the smaller, more strained phosphetane (four-membered ring) scaffold can exhibit significantly higher activity. acs.orgacs.org Phosphetane oxide catalysts can operate at lower catalyst loadings (as low as 1.0 mol %) and at room temperature, surpassing the performance of previously reported phospholane-based systems. acs.orgacs.org In situ NMR studies have confirmed that the phosphine oxide is the resting state of the catalyst and that its reduction is often the rate-determining step in the cycle. acs.orgacs.org

Table 2: Comparison of Cyclic Phosphine Oxides in Catalytic Wittig Reactions This table is interactive. Users can sort columns by clicking on the headers.

| Catalyst Type | Ring Size | Catalyst Loading | Temperature | Key Advantage | Reference |

|---|---|---|---|---|---|

| Phospholane Oxide | 5-membered | >5 mol % | Elevated | Established concept | researchgate.netacs.org |

| Phosphetane Oxide | 4-membered | 1-5 mol % | Room Temperature | Higher activity, milder conditions | acs.orgacs.org |

Strategies for Catalyst Recycling and Sustainability in Organophosphorus Catalysis

The generation of stoichiometric phosphine oxide waste is a major drawback in several fundamental organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions. researchgate.net Developing strategies to recycle the phosphorus reagent is a key goal for making these processes more sustainable and atom-economical. acs.org The catalytic cycle in reactions like the Wittig olefination relies on the P(III)/P(V) redox couple, where the phosphine oxide byproduct is continuously reduced back to the active phosphine catalyst. researchgate.net

Several strategies have been developed to facilitate this recycling:

Use of Reductants: Hydrosilanes are commonly employed as terminal reductants to deoxygenate the phosphine oxide in situ. researchgate.net

Catalyst Design: The structure of the organophosphorus catalyst itself can be designed to facilitate easier reduction. The ring strain in cyclic phosphines, such as phosphetanes, has been shown to promote higher catalytic activity. researchgate.net

Immobilization: Attaching the catalyst to a solid support or using magnetic nanoparticles allows for easy recovery and reuse after the reaction. taylorfrancis.comresearchgate.net For instance, magnetite (Fe3O4) nanoparticles modified with nucleophilic groups can catalytically hydrolyze organophosphorus compounds and be recovered using a magnet. taylorfrancis.com

These approaches not only minimize waste but also reduce the cost associated with stoichiometric reagents, aligning with the principles of green chemistry. The ultimate goal is a closed-loop system where the phosphorus catalyst is efficiently recycled with minimal loss of activity. acs.org

Phospholane Derivatives as Building Blocks in Complex Molecule Synthesis

Beyond their direct use as ligands and catalysts, phospholane derivatives serve as versatile synthetic intermediates or building blocks for constructing more complex molecules. semanticscholar.org The phospholane ring system can be elaborated through various chemical transformations to access a wide range of structures. researchgate.net

For example, enantiopure phosphindole oxides can serve as a platform for the synthesis of P-stereogenic phosphindane derivatives through processes like hydrogenation. nih.gov These resulting chiral phosphindanes are themselves valuable as precursors to novel chiral ligands. researchgate.netnih.gov The ability to protect the phosphorus atom, often as a phosphine-borane adduct, facilitates handling and purification during multi-step syntheses. nih.govnih.gov These protected phosphines are convenient and stable building blocks that can be deprotected at a later stage. nih.gov

The synthesis of phospholane and phospholene oxides from readily available starting materials like zirconacyclopentenes demonstrates the accessibility of this scaffold. researchgate.net This allows for the creation of analogs of biologically important molecules, such as sugars, where a phosphorus atom replaces the ring oxygen, leading to novel compounds with potential therapeutic applications. researchgate.net The modular synthesis of these building blocks is crucial for creating tailored molecules for applications in materials science, medicinal chemistry, and catalysis. semanticscholar.org

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The synthesis of phospholane (B1222863) oxides has traditionally relied on methods such as the McCormack reaction, which involves the cycloaddition of a diene with a dichlorophosphine followed by hydrolysis. For instance, the synthesis of the related compound, 3-methyl-1-phenyl-2-phospholene-1-oxide, is well-documented and proceeds by reacting dichlorophenylphosphine with isoprene google.com. Another established method involves the reaction of 1,4-di-Grignard reagents with phosphonic dichlorides, offering a direct route to the phospholane oxide ring system core.ac.uk.

Future research should focus on adapting and refining these methods for the specific synthesis of 1-Phenyl-2-methylenephospholane-1-oxide, with an emphasis on sustainability. This includes exploring greener solvents, reducing the number of synthetic steps, and developing catalytic versions of these reactions to minimize waste. One-pot syntheses starting from readily available materials, potentially leveraging zirconacyclopentene intermediates, could also provide efficient and atom-economical routes researchgate.net.

A comparative analysis of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Transformation | Sustainability Goal |

| Modified McCormack Cycloaddition | Dichlorophenylphosphine, 2-methylene-1,3-butadiene | [3+2] Cycloaddition & Hydrolysis | Catalytic variant, avoiding stoichiometric reagents |

| Di-Grignard Annulation | Phenylphosphonic dichloride, 1,4-dibromo-2-methylenbutane | Double Grignard Reaction | Use of magnesium turnings activated in situ |

| Zirconocene-Mediated Synthesis | Alkynes, alkenes, dichlorophenylphosphine | Metallacycle Transfer | High atom economy, one-pot procedure |

Exploration of Undiscovered Reactivity Patterns of Methylenephospholane Oxides

The primary distinguishing feature of this compound is its exocyclic double bond, which is electronically influenced by the adjacent phosphoryl group. This functionality is ripe for exploration. While the chemistry of the endocyclic double bond in phospholene oxides has been studied, the reactivity of this exocyclic counterpart remains largely uncharted territory.

Future investigations should probe its susceptibility to a range of chemical transformations. Key areas of interest include:

Michael Additions: The electron-withdrawing nature of the phosphine (B1218219) oxide group should activate the methylene (B1212753) for conjugate addition reactions with various nucleophiles, providing a pathway to a diverse array of 2-substituted phospholane oxides.

Cycloaddition Reactions: The potential of the exocyclic double bond to participate in [4+2], [3+2], and [2+2] cycloadditions could lead to novel, complex polycyclic phosphorus heterocycles.

Functionalization: The double bond serves as a handle for further chemical modification, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to introduce new functional groups onto the phospholane scaffold.

Understanding these reactivity patterns will unlock the synthetic utility of this molecule as a versatile building block in organic synthesis.

Advanced Computational Tools for Rational Design and High-Throughput Screening

Computational chemistry offers powerful tools for accelerating research and development. The application of Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the structure, bonding, and reactivity of this compound.

Future research should leverage these tools for:

Rational Design: Computational modeling can be used to design novel derivatives with tailored electronic and steric properties. For example, modifying the phenyl substituent on the phosphorus atom could fine-tune the reactivity of the methylene group or the ligand properties of the corresponding phosphine.

High-Throughput Screening: Virtual libraries of derivatives can be screened for potential applications, such as their binding affinity to catalytic metal centers or their potential biological activity. This approach can prioritize synthetic efforts on the most promising candidates. The development of P-stereogenic phosphindane oxides has benefited from catalytic screening, a process that could be augmented by prior computational analysis nih.gov.

A hypothetical table of computationally predicted properties for designed derivatives is shown below.

| Derivative (P-Substituent) | Calculated P=O Bond Length (Å) | Calculated LUMO Energy (eV) | Predicted Reactivity Trend |

| Phenyl (Parent) | 1.495 | -1.25 | Baseline |

| 4-Methoxyphenyl | 1.498 | -1.18 | Slightly less reactive |

| 4-Nitrophenyl | 1.491 | -1.45 | More reactive toward nucleophiles |

| Pentafluorophenyl | 1.488 | -1.62 | Significantly more reactive |

Integration of this compound Chemistry with Flow and Automated Synthesis Platforms

The synthesis of organophosphorus compounds can involve highly reactive and exothermic steps, making scalability a challenge in traditional batch reactors. Flow chemistry provides a safer, more efficient, and scalable alternative.

An important future direction is the translation of batch syntheses of this compound and its derivatives to continuous flow platforms. The benefits would include:

Enhanced Safety: Superior heat and mass transfer in microreactors allow for better control over exothermic reactions.

Improved Yield and Purity: Precise control over reaction time, temperature, and stoichiometry can minimize byproduct formation.

Scalability: Production can be scaled up by running the flow reactor for longer periods (numbering-up) rather than increasing the reactor volume (scaling-up), which is often problematic.

Automated synthesis platforms could be coupled with flow reactors to rapidly generate libraries of derivatives for high-throughput screening in catalysis or materials science.

Investigation into the Catalytic Potential of Underutilized Derivatives

Phospholane-based ligands are highly effective in asymmetric catalysis. The phosphine oxide of this compound can be reduced to the corresponding phosphine, which can then act as a ligand for transition metals. The P-chiral nature of this scaffold makes it a compelling candidate for asymmetric catalysis.

Future research should focus on synthesizing and evaluating the catalytic activity of these underutilized phosphine derivatives. The exocyclic double bond offers a unique point for introducing a second coordinating group, potentially creating novel bidentate P,O- or P,N-ligands. These new ligands could be screened in a variety of important catalytic reactions, including:

Buchwald-Hartwig amination

Suzuki-Miyaura cross-coupling

Asymmetric hydrogenation

Hydroformylation

The development of mixed phosphine-phosphine oxide ligands has shown promise in enhancing catalytic performance by stabilizing reactive intermediates, a strategy that could be explored with derivatives of this scaffold researchgate.net. The unique steric and electronic profile of these new phospholane ligands could lead to catalysts with unprecedented activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenyl-2-methylenephospholane-1-oxide, and how do reaction conditions influence yield and purity?

- Methodology : Cyclization of phosphorus precursors (e.g., phosphonous dichlorides) with phenyl and methylene-containing reagents under anhydrous conditions is a common approach. For example, analogous phospholane oxides are synthesized via nucleophilic substitution or condensation reactions using secondary amines or organometallic reagents . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity.

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

- Methodology :

- NMR : ¹H, ¹³C, and ³¹P NMR identify substituent environments and phosphorus oxidation states. For example, ³¹P NMR shifts near 20–30 ppm confirm P=O groups in phospholane oxides .

- X-ray crystallography : Resolves spatial arrangements of the phenyl and methylene groups. Studies on analogous phospholene oxides demonstrate that bulky substituents influence ring puckering and bond angles .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. What methodologies are employed to investigate the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodology :

- Kinetic studies : Monitor reaction progress via in-situ ³¹P NMR to track phosphorus-centered reactivity. For instance, phospholane oxides react with Grignard reagents at the methylene group, forming P–C bonds .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Studies on pyrroline nitroxide-phospholene hybrids highlight steric and electronic effects on reactivity .

- Controlled experiments : Compare reactivity with analogs like 1-phenylphospholane to isolate the influence of the methylene group .

Q. How can computational methods resolve contradictions between predicted and experimental spectroscopic data for this compound?

- Methodology :

- DFT-based NMR prediction : Tools like Gaussian or ORCA simulate chemical shifts. Discrepancies in ³¹P NMR may arise from solvent effects or conformational flexibility not modeled in calculations .

- Dynamic NMR (DNMR) : Detects ring inversion or substituent rotation in phospholane oxides, which static models may overlook .

- Cross-validation : Use X-ray data to refine computational parameters (e.g., bond lengths, dihedral angles) for improved accuracy .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

- Methodology :

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., menthol derivatives) during cyclization.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Pd or Ru complexes) to enforce stereoselectivity, as demonstrated in phospholene oxide syntheses .

- Chiral chromatography : Separate enantiomers using cellulose-based columns and polar mobile phases .

Q. How do structural modifications (e.g., substituent variations) impact the thermal stability and degradation pathways of phospholane oxides?

- Methodology :

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under N₂ or air. Bulky phenyl groups typically enhance stability by reducing ring strain .

- Mass spectrometry-coupled pyrolysis : Identify degradation products (e.g., phosphine oxides or aromatic fragments).

- Comparative studies : Analyze analogs like 2-methylenephospholane-1-oxide to isolate phenyl group effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodology :

- Reproducibility checks : Verify anhydrous conditions, reagent purity, and stoichiometry. Trace moisture or oxygen often lowers yields in phosphorus chemistry .

- Side-reaction profiling : Use LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed intermediates or dimeric species).

- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, solvent polarity) .

Comparative and Mechanistic Studies

Q. What mechanistic insights can be gained from comparing this compound with its non-phenyl or saturated-ring analogs?

- Methodology :

- Kinetic isotope effects (KIE) : Study H/D substitution to probe rate-determining steps in reactions.

- Electron microscopy (TEM/SEM) : Compare crystallinity or aggregation behavior influenced by phenyl groups .

- Theoretical studies : Calculate HOMO/LUMO energies to assess electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products